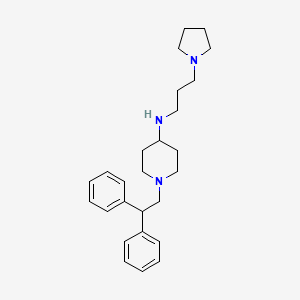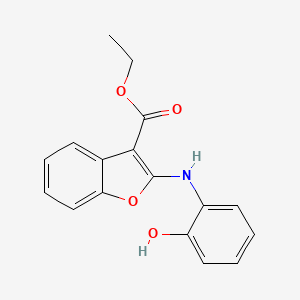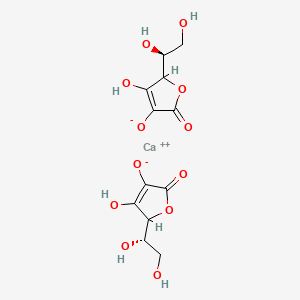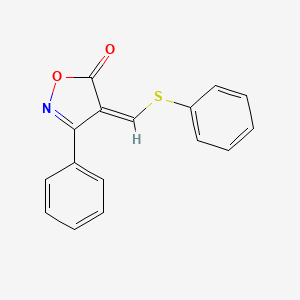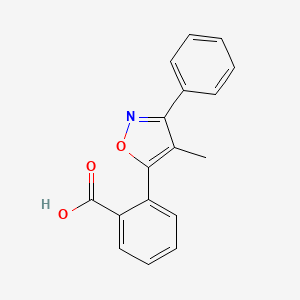
3-(5-Nitro-2-furyl)-2-propen-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Nitrofuran-2-yl)prop-2-en-1-ol is an organic compound that features a furan ring substituted with a nitro group and a propenol side chain. This compound is of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Nitrofuran-2-yl)prop-2-en-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 5-nitrofuran-2-carbaldehyde and propargyl alcohol.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to promote the formation of the desired product.
Purification: The product is purified using techniques such as column chromatography to obtain pure 3-(5-Nitrofuran-2-yl)prop-2-en-1-ol.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions for higher yields and implementing continuous flow processes to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-(5-Nitrofuran-2-yl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Produces amino derivatives.
Substitution: Produces halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
3-(5-Nitrofuran-2-yl)prop-2-en-1-ol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential antibacterial and antifungal properties.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic properties.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 3-(5-Nitrofuran-2-yl)prop-2-en-1-ol involves its interaction with biological molecules. The nitro group can undergo reduction within cells, leading to the formation of reactive intermediates that can damage cellular components. This compound may target enzymes or other proteins, disrupting their normal function and leading to antibacterial or antifungal effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Nitrofuran-2-carbaldehyde: A precursor in the synthesis of 3-(5-Nitrofuran-2-yl)prop-2-en-1-ol.
Nitrofurantoin: An antibacterial agent with a similar nitrofuran structure.
Nitrofurazone: Another nitrofuran derivative used as an antibacterial agent.
Uniqueness
3-(5-Nitrofuran-2-yl)prop-2-en-1-ol is unique due to its specific structure, which combines a nitrofuran moiety with a propenol side chain. This unique structure may confer distinct biological activities and chemical reactivity compared to other nitrofuran derivatives.
Eigenschaften
Molekularformel |
C7H7NO4 |
|---|---|
Molekulargewicht |
169.13 g/mol |
IUPAC-Name |
(E)-3-(5-nitrofuran-2-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C7H7NO4/c9-5-1-2-6-3-4-7(12-6)8(10)11/h1-4,9H,5H2/b2-1+ |
InChI-Schlüssel |
JZYGBCSCBHBXAA-OWOJBTEDSA-N |
Isomerische SMILES |
C1=C(OC(=C1)[N+](=O)[O-])/C=C/CO |
Kanonische SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


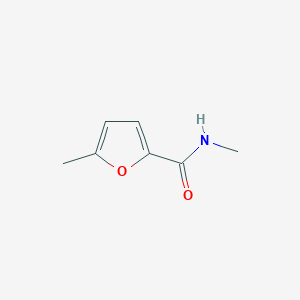

![1-[2,4-Dimethyl-5-(piperidin-1-yl)-4,5-dihydrofuran-3-yl]ethan-1-one](/img/structure/B12891689.png)
![2,6-Dimethoxy-N-[3-(3-methylheptan-3-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12891698.png)
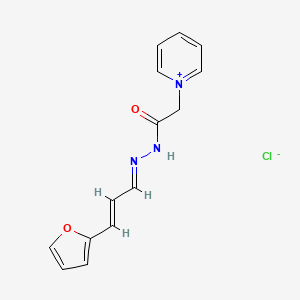
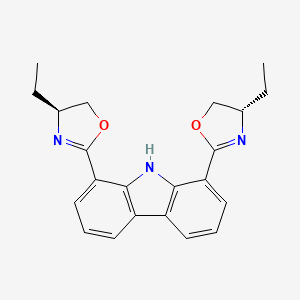
![1-{1-[(Thiophen-2-yl)methyl]-1H-pyrrol-3-yl}ethan-1-one](/img/structure/B12891723.png)
